TDP2 Inhibition: Quantitative Activity Comparison with Class-Leading Benzylidene Analog
In biochemical assays for TDP2 inhibition, 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione (CAS 217493-71-5) exhibits an IC50 of 3.10 μM against endogenous TDP2 in whole cell extracts, and 3.30 μM against recombinant human TDP2 [1]. For comparison, the class-leading benzylidene-substituted analog 12q (a C-4 modified derivative) exhibits an IC50 of 4.8 μM under comparable assay conditions [2]. The best-in-class compound 64 (unsubstituted core analog) achieves an IC50 of 1.9 μM [3].
| Evidence Dimension | TDP2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.10 μM (WCE) / 3.30 μM (recombinant TDP2) |
| Comparator Or Baseline | Analog 12q: IC50 = 4.8 μM; Compound 64: IC50 = 1.9 μM |
| Quantified Difference | Target compound shows 1.5-fold lower IC50 (greater potency) than 12q, and 1.7-fold higher IC50 (lower potency) than compound 64 |
| Conditions | Biochemical TDP2 inhibition assays using recombinant human TDP2 or TDP2-deficient DT40 whole cell extracts |
Why This Matters
The compound provides an intermediate potency reference point for TDP2 inhibitor development, allowing researchers to evaluate the impact of N-2 (4-methoxybenzyl) substitution relative to unsubstituted or C-4 modified analogs.
- [1] BindingDB. BDBM50378160 (CHEMBL4161684): 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione TDP2 Inhibition Data. View Source
- [2] Ribeiro CJA, et al. 4-Benzylideneisoquinoline-1,3(2H,4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors. Med Chem Res. 2021;30(2):371-386. View Source
- [3] Kankanala J, et al. Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). J Med Chem. 2016;59(6):2734-2746. View Source
